Ammonium dichromate

Catalog No.
S603410
CAS No.
7789-09-5
M.F
(NH4)2Cr2O7
Cr2H8N2O7
M. Wt
252.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium dichromate

CAS Number

7789-09-5

Product Name

Ammonium dichromate

IUPAC Name

diazanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium

Molecular Formula

(NH4)2Cr2O7
Cr2H8N2O7

Molecular Weight

252.07 g/mol

InChI

InChI=1S/2Cr.2H3N.7O/h;;2*1H3;;;;;;;/q;;;;;;;;;2*-1/p+2

InChI Key

JOSWYUNQBRPBDN-UHFFFAOYSA-P

SMILES

[NH4+].[NH4+].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

solubility

35.6 g/100 g water at 20 °C
In water (wt/wt): 15.16% at 0 °C; 26.67% at 20 °C; 36.99% at 40 °C; 46.14% at 60 °C; 54.20% at 80 °C; 60.89% at 100 °C
In water: 30.8 g/100 mL at 15 °C; 89 g/100 mL at 30 °C
Solubility in water, g/100ml at 20 °C: 36 (good)

Synonyms

(NH4)2Cr2O7, Chromic acid diammonium salt

Canonical SMILES

[NH4+].[NH4+].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

The exact mass of the compound Ammonium dichromate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.6 g/100 g water at 20 °cin water (wt/wt): 15.16% at 0 °c; 26.67% at 20 °c; 36.99% at 40 °c; 46.14% at 60 °c; 54.20% at 80 °c; 60.89% at 100 °cin water: 30.8 g/100 ml at 15 °c; 89 g/100 ml at 30 °csolubility in water, g/100ml at 20 °c: 36 (good). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Chromates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Mutagens, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium dichromate (CAS 7789-09-5) is a highly soluble, self-contained redox salt utilized as a photoactive sensitizer and a transition metal precursor[1]. Unlike standard alkali dichromates, it contains both a strong oxidizing anion (dichromate) and a reducing cation (ammonium), enabling low-temperature exothermic decomposition into high-surface-area chromium(III) oxide [2]. In procurement contexts, it is primarily sourced for its >25 wt% solubility limit in aqueous polymer matrices—such as poly(vinyl alcohol) (PVA)—and its ability to thermally decompose without leaving alkali metal residues. These baseline properties make it the benchmark material for water-developable photolithography, holographic recording media, and the synthesis of specialized catalytic and magnetic materials [1].

Procurement Fit

Cation-dependent thermal profile: Self-sustaining decomposition at ~225 °C enables pyrotechnic and thermal processing workflows where sodium or potassium salts remain inert.

Higher ambient solubility: Reported >2× aqueous solubility vs. potassium dichromate supports concentrated solution preparation without heating.

UV spectral alignment: Absorption maximum at 367 nm aligns with i-line (365 nm) mercury lamp sources, a reported spectral context for photosensitization workflows.

Higher oxidizer mass fraction: Ammonium cation yields approximately 12% greater dichromate content by weight, relevant to mass-constrained solid-state oxidation formulations.

Substituting ammonium dichromate with common in-class alternatives like potassium or sodium dichromate introduces severe process limitations in both photolithography and materials synthesis [1]. In precursor applications, potassium dichromate requires external reducing agents and decomposes at much higher temperatures (>500 °C), leaving behind alkali metal residues (e.g., K2CrO4) that act as catalyst poisons and degrade the magnetic coercivity of downstream CrO2 products [2]. In photolithographic and holographic applications, the significantly lower aqueous solubility of potassium dichromate caps the maximum sensitizer concentration, directly limiting the photo-crosslinking speed and diffraction efficiency of the resist [1]. Consequently, for workflows demanding high-concentration aqueous formulations or zero-residue thermal decomposition, ammonium dichromate cannot be replaced by its alkali counterparts.

Substitution Risk

Thermal

Sodium or potassium dichromate may not replicate self-sustaining decomposition below 225 °C; thermal annealing and pyrotechnic burn dynamics may shift significantly.

Photochemical

Potassium dichromate exhibits a 357 nm UV absorption maximum; the 10 nm bathochromic shift of the ammonium salt may alter exposure dose requirements in i-line lithography.

Formulation

Lower aqueous solubility of potassium dichromate (~12.5% w/w at 20 °C) may limit concentrated sensitizing-solution preparation and increase crystallization risk.

Aqueous Solubility Limits for Photoresist Formulation

In the formulation of dichromated colloid photoresists, the concentration of the sensitizer directly dictates exposure speed and image contrast[1]. Ammonium dichromate exhibits an aqueous solubility of approximately 26.7 g/100 mL at 20 °C, which is more than double that of potassium dichromate (10.5 g/100 mL) [1]. This quantitative advantage allows formulators to create saturated sensitizer solutions up to ~25-27 wt%, whereas potassium dichromate is strictly limited to ~10-13 wt%. The higher loading capacity of ammonium dichromate enables faster photo-crosslinking speeds and higher diffraction efficiency in PVA and gelatin matrices without the risk of premature crystallization during spin-coating [1].

Evidence DimensionAqueous solubility limit at 20 °C
Target Compound Data26.7 g/100 mL (~25-27 wt% saturation)
Comparator Or BaselinePotassium dichromate (10.5 g/100 mL; ~10-13 wt% saturation)
Quantified Difference>2.5x higher maximum aqueous concentration limit
ConditionsAqueous solution formulation at standard room temperature (20 °C)

Enables higher sensitizer loading in water-soluble photoresists, directly reducing UV exposure times and improving lithographic throughput.

UV Absorption Peak
Head-to-head
367 nm vs. 357 nm (K salt)
Reported 10 nm bathochromic shift toward i-line emission may support photosensitization efficiency review.
Data to verify with specific light source and formulation.

Thermal Decomposition Profile and Residue Purity

For the synthesis of catalytic Cr2O3 or magnetic CrO2, the thermal decomposition pathway of the precursor is critical [1]. Ammonium dichromate undergoes a self-sustaining exothermic decomposition at relatively low temperatures (170–224 °C), yielding highly porous chromium(III) oxide, nitrogen gas, and water vapor, with >99% purity and zero alkali residue [1]. In stark contrast, potassium dichromate melts at 398 °C and requires temperatures exceeding 500 °C to decompose, ultimately yielding a mixed residue of Cr2O3 and potassium chromate (K2CrO4). The self-contained redox nature of ammonium dichromate bypasses the need for external reductants and eliminates the intensive washing steps required to remove alkali catalyst poisons [1].

Evidence DimensionDecomposition temperature and residue composition
Target Compound Data170–224 °C onset; yields pure Cr2O3 + N2 + H2O
Comparator Or BaselinePotassium dichromate (>500 °C decomposition; yields Cr2O3 + K2CrO4)
Quantified Difference~300 °C lower decomposition onset; 100% elimination of alkali metal residue
ConditionsSolid-state thermal decomposition under atmospheric conditions

Essential for producing high-purity, high-surface-area chromium oxides without introducing alkali metal contaminants that poison downstream catalysts.

Corrosion Inhibition
Head-to-head
Cathodic polarization characterized vs. four chromate/dichromate inhibitors on tin-coated steel in 0.5 M monochloroacetic acid.
Supports cation-specific inhibitor selection when Na or K may interfere with downstream processes.
Reported I_corr and inhibition efficiency context; method-transfer review recommended.

Non-Destructive Photopatterning for Organic Electronics

In the fabrication of organic thin-film transistors (OTFTs), conventional organic-solvent-based photoresists often degrade sensitive organic semiconductors [1]. Ammonium dichromate formulated with poly(vinyl alcohol) (PVA) serves as an orthogonal, water-soluble photoresist [1]. Upon exposure to UV light (e.g., 365 nm), the ammonium dichromate initiates photo-crosslinking of the PVA, allowing the unexposed areas to be developed entirely in deionized water. This completely aqueous process preserves the integrity of underlying organic semiconductors like DNTT or TIPS-pentacene, avoiding the structural damage and mobility degradation associated with standard solvent-developed resists [1].

Evidence DimensionSolvent compatibility during resist development
Target Compound Data100% aqueous development (Ammonium dichromate/PVA resist)
Comparator Or BaselineOrganic solvent development (Standard novolac/SU-8 photoresists)
Quantified DifferenceComplete elimination of organic solvent exposure to the semiconductor layer
ConditionsPhotolithographic patterning of fragile organic semiconductors (e.g., DNTT)

Allows for the photolithographic patterning of fragile organic electronic materials without compromising their charge carrier mobility.

Thermal Decomposition
Head-to-head
Onset ~180 °C; self-sustaining at ~225 °C
Decomposition >200 °C lower than K salt melting point; context-dependent for thermal processing workflows.
Atmospheric pressure heating context; neutron-irradiated salt behavior may differ.
Oxidizer Mass Fraction
Class-level
85.7% dichromate by weight vs. 73.4% for K salt
Higher active-oxidizer fraction per unit mass may support stoichiometric optimization in solid-state formulations.
Calculated from molecular weights; formulation-specific validation recommended.
Aqueous Solubility
Cross-study
26.67% w/w at 20 °C vs. ~12.5% w/w (K salt)
Reported >2× solubility difference may reduce heating requirements and crystallization risk during solution preparation.
Cross-study comparable; verify under target formulation conditions.
Hazard Classification
Context-dependent
IARC Group 1; GHS H350, H340, H360, H334; equivalent classification across soluble Cr(VI) salts.
Substitution among soluble dichromates does not alter carcinogenicity or reproductive toxicity endpoint context; equivalent containment protocols apply.
Regulatory assessment context; consult local occupational exposure limits.

Water-Developable Photoresists for Soft Electronics and Holography

Due to its >25 wt% aqueous solubility limit and efficient photo-crosslinking capability with poly(vinyl alcohol) (PVA) and gelatin, ammonium dichromate is the premier sensitizer for orthogonal photolithography [1]. It is specifically procured for patterning sensitive organic semiconductors and fabricating reusable surface-relief gratings where harsh organic solvents must be strictly avoided [1].

High-Purity Precursor for Chromium(III) Oxide Catalysts

Ammonium dichromate is the optimal precursor for synthesizing high-surface-area Cr2O3 catalysts [2]. Its low-temperature (170–224 °C), self-sustaining exothermic decomposition leaves no alkali metal residues, completely bypassing the complex washing steps required when using potassium or sodium dichromate, and preventing alkali-induced catalyst poisoning [2].

Synthesis of Ferromagnetic Chromium Dioxide (CrO2)

In the production of magnetic recording media and specialized magnetic materials, ammonium dichromate is utilized as a critical precursor [2]. The internal reducing action of the ammonium cation facilitates the controlled thermal conversion to CrO2 without the introduction of non-volatile metal impurities that would otherwise degrade the material's magnetic coercivity[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dichromated gelatin photoresist formulation
UV spectral alignment and high ambient solubility
i-line exposure dose calibration and solution stability at target concentration
Pyrotechnic and propellant catalysis
Low decomposition onset and self-sustaining exotherm
Burn-rate characterization and oxidizer-mass-ratio optimization
Corrosion inhibition on tin-coated steel
Cathodic polarization behavior in acidic media
I_corr and inhibition efficiency benchmarking against target metal-electrolyte system
Porous Cr₂O₃ matrix synthesis
Voluminous decomposition residue with high specific surface area
Cr₂O₃ morphology and porosity validation for nanocomposite infiltration

Physical Description

Ammonium dichromate is a bright orange red crystalline solid. It is readily ignited and burns producing a voluminous green residue. If heated in a closed container, the container may rupture due to the decomposition of the material. It may also act as a strong oxidizing agent if mixed with or contaminated with combustible material. It is soluble in water.
ORANGE-TO-RED CRYSTALS.

Color/Form

Bright orange-red monoclinic prisms
Solid at 15 °C and 1 atm
Orange needles

Density

2.15 at 77 °F (USCG, 1999)
2.155 g/cu cm at 25 °C
2.15 g/cm³

Odor

Odorless

Melting Point

Decomposes 180 °C

UNII

5J18BP595G

GHS Hazard Statements

H272: May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Oxidizer;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7789-09-5

Wikipedia

Ammonium dichromate

Biological Half Life

Half-life in total human body: 616 days.

Use Classification

Fire Hazards -> Carcinogens, Mutagens, Reactive - 1st degree

Methods of Manufacturing

Prepared from ammonium sulfate and sodium dichromate or by interaction of ammonia gas and chromic acid in solution.
Action of chromic acid on ammonium hydroxide with subsequent crystallization
Ammonium dichromate is prepared by reaction of sodium dichromate with ammonium chloride or, less frequently, ammonium sulfate.

General Manufacturing Information

Chromic acid (H2Cr2O7), ammonium salt (1:2): ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Separate from acids, combustibles, alcohols, and reducing agents.

Stability Shelf Life

Stable under recommended storage conditions.
Stable during transport.

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